N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN5O4S/c1-10-8-15(21-17(25)14-6-7-16(28-14)24(26)27)23(22-10)18-20-13(9-29-18)11-2-4-12(19)5-3-11/h2-9H,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCYPLDOUMCWLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C3=NC(=CS3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various enzymes and receptors, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to interact with topoisomerase II, resulting in DNA double-strand breaks and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been shown to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
For instance, some thiazole derivatives have shown nonlinear oral pharmacokinetics in humans .
Result of Action
Thiazole derivatives have been associated with a variety of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biological Activity
N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide is a complex organic compound with potential biological activity. Its structure incorporates various functional groups that may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other relevant biological effects.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of approximately 393.44 g/mol. The presence of the thiazole and pyrazole rings, along with the nitrofuran moiety, suggests potential interactions with biological targets.
Biological Activity Overview
Research on similar compounds indicates that derivatives of thiazole and pyrazole often exhibit significant biological activities, particularly in oncology. The following sections detail specific findings related to the compound's biological activity.
Anticancer Activity
Several studies have evaluated the anticancer potential of compounds structurally related to this compound.
-
Cell Proliferation Inhibition :
- Compounds similar to this structure have shown potent inhibitory effects on various cancer cell lines, including breast (MCF-7), prostate (PC-3), and lung cancer cells.
- For instance, a related pyrazole derivative demonstrated an IC50 value of 1.48 μM against PC-3 cells, indicating strong antiproliferative activity .
-
Mechanisms of Action :
- The mechanisms by which these compounds exert their effects often involve the inhibition of key signaling pathways such as VEGFR-2 and AKT pathways, which are crucial for tumor growth and metastasis .
- In vitro studies have shown that certain derivatives induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and cell cycle arrest at the G2/M phase .
Other Biological Effects
Beyond anticancer activity, compounds with similar structures have been investigated for additional biological effects:
- Anti-inflammatory Properties :
- Antimicrobial Activity :
Data Summary
| Activity Type | Cell Line/Target | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 16.50 | Apoptosis induction |
| Anticancer | PC-3 | 1.48 | VEGFR-2 inhibition |
| Anti-inflammatory | Various | N/A | Cytokine inhibition |
| Antimicrobial | Various | N/A | Pathogen inhibition |
Case Studies
Several studies highlight the efficacy of related compounds:
- Study on Pyrazole Derivatives : A study found that pyrazole derivatives exhibited significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values ranging from 16.50 to 18.36 μM when compared to standard treatments like Tamoxifen .
- VEGFR Inhibition Study : Another investigation demonstrated that certain thiazole-based compounds could effectively inhibit VEGFR activity in cell lines, leading to reduced tumor growth in xenograft models .
Scientific Research Applications
Biological Activities
1. Anti-inflammatory Activity
Compounds with similar structural characteristics have demonstrated significant anti-inflammatory effects. The thiazole and pyrazole rings in this compound suggest potential inhibition of key inflammatory pathways, particularly through modulation of cytokine release and inhibition of inflammatory mediators.
2. Antimicrobial Activity
Research indicates that derivatives of thiazole and pyrazole exhibit promising antimicrobial properties. For example, studies have shown that these compounds can effectively target both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell walls or interfering with metabolic pathways.
| Compound | Activity | MIC (μg/mL) |
|---|---|---|
| 10a | E. coli | 62.5 |
| 10b | S. aureus | 31.25 |
| 10c | P. mirabilis | 125 |
3. Anticancer Potential
The structural components of this compound may also contribute to anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. Pyrazole derivatives have been noted for their ability to inhibit specific kinases involved in tumor growth.
Case Studies
Study on Antimicrobial Efficacy
A series of thiazole-pyrazole derivatives were synthesized and screened against common pathogens such as E. coli and S. aureus. The findings indicated that certain substitutions on the pyrazole ring significantly enhanced antimicrobial potency compared to unsubstituted analogs.
Evaluation of Anti-inflammatory Effects
In vitro assays demonstrated that compounds similar to this one exhibited significant inhibition of TNFα release in macrophages, suggesting a potential role in managing inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs based on shared structural motifs (e.g., fluorophenyl, thiazole, pyrazole, and nitro groups) from the evidence provided.
Thiazole-Based Analog: N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methyl-3-nitrobenzamide
- Structural Differences : Replaces the nitrofuran carboxamide with a nitrobenzamide group.
- Implications : The nitrobenzamide moiety may alter solubility and electronic properties compared to the nitrofuran derivative. Nitrobenzamides are often associated with antimicrobial activity, whereas nitrofurans are historically linked to antiparasitic and antibacterial effects .
- Synthesis : Likely synthesized via amide bond formation between a thiazole-pyrazole intermediate and 2-methyl-3-nitrobenzoic acid.
Thiadiazole-Based Analog: 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
- Structural Differences : Substitutes the thiazole ring with a 1,3,4-thiadiazole and replaces nitrofuran with a 5-oxopyrrolidine carboxamide.
- Implications: Thiadiazoles are known for their metabolic stability and antimicrobial properties.
- Synthesis : Involves coupling a fluorophenyl-pyrrolidone intermediate with a thiadiazole amine.
Pyrazole Derivatives: N-[1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide
- Structural Differences : Lacks the thiazole and nitrofuran groups, featuring a simpler acetamide-pyrazole structure.
Computational and Analytical Insights
While the evidence lacks direct pharmacological data for the target compound, computational tools mentioned in the references could aid in comparative studies:
- SHELX Programs : Used for crystallographic refinement to determine the 3D structure of similar compounds (e.g., verifying bond lengths and angles in fluorophenyl-thiazole systems) .
Data Table: Structural and Functional Comparison
Q & A
Q. What synthetic strategies are effective for preparing N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide, and what are critical optimization steps?
- Methodological Answer : Synthesis involves multi-step reactions:
Thiazole Formation : Condensation of 4-fluorophenyl thiourea with α-haloketones to yield the thiazole core .
Pyrazole Cyclization : Cyclocondensation of hydrazine derivatives with β-keto esters, followed by methylation at the 3-position .
Nitrofuran Incorporation : Amide coupling between the pyrazole-thiazole intermediate and 5-nitrofuran-2-carboxylic acid using carbodiimide-based reagents (e.g., EDC/HOBt) .
Critical Optimization :
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) to avoid side products.
- Monitor reaction progress using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) for nitro-group stability .
Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?
- Methodological Answer :
- X-ray Crystallography : Provides unambiguous confirmation of molecular geometry and substituent positioning. For example, analogous pyrazole-thiazole derivatives were resolved at 0.84 Å resolution .
- Nuclear Magnetic Resonance (NMR) :
- 1H NMR : Identify aromatic protons (δ 7.2–8.5 ppm for fluorophenyl and thiazole), pyrazole CH3 (δ 2.1–2.4 ppm), and nitrofuran protons (δ 7.5–8.0 ppm).
- 13C NMR : Confirm carbonyl (C=O, δ 160–165 ppm) and nitro groups (NO2, δ 145–150 ppm) .
- FT-IR Spectroscopy : Detect C=O stretches (~1680 cm⁻¹) and NO2 asymmetric/symmetric vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .
- Density Functional Theory (DFT) : Validate spectral data by comparing computed vs. experimental NMR/IR results .
Advanced Research Questions
Q. How can researchers design dose-response experiments to assess the compound’s antimicrobial efficacy, considering potential resistance mechanisms?
- Methodological Answer :
- Assay Design :
Microbial Strains : Include Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and nitroreductase-deficient mutants to evaluate resistance mechanisms .
Minimum Inhibitory Concentration (MIC) : Use broth microdilution (CLSI guidelines) with concentrations ranging from 0.5–128 µg/mL. Include metronidazole as a nitrofuran control .
Resistance Modulation : Co-administer efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to assess potency enhancement .
- Data Interpretation : Compare log-fold reduction in MIC values between wild-type and resistant strains to identify nitroreductase-dependent activity .
Q. What computational approaches are suitable for predicting the interaction between this compound and bacterial nitroreductases?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with E. coli nitroreductase (PDB: 1IKR). Focus on hydrogen bonding between the nitrofuran group and active-site residues (e.g., Tyr68, Phe124) .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron transfer efficiency, a key factor in nitro-group activation .
- Molecular Dynamics (MD) Simulations : Run 100 ns trajectories (AMBER/CHARMM) to evaluate complex stability and ligand-binding pocket flexibility .
Q. How can researchers resolve contradictions in reported IC50 values across studies evaluating this compound’s enzyme inhibition?
- Methodological Answer :
- Purity Validation : Confirm compound purity (>98%) via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis .
- Assay Standardization :
Control pH (7.4 for nitroreductase assays) and temperature (37°C).
Pre-incubate enzymes with NADPH cofactor to ensure activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
